molecular formula C10H13N3O2S B6775043 N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide

Cat. No.: B6775043
M. Wt: 239.30 g/mol
InChI Key: KOXPULZPDYMXTG-UHFFFAOYSA-N
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Description

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyrrolidinone moiety, and a carboxamide group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-6-5-7(12-16-6)10(15)13(2)8-3-4-11-9(8)14/h5,8H,3-4H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXPULZPDYMXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS1)C(=O)N(C)C2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a variety of functional groups, leading to a range of derivatives with different properties.

Scientific Research Applications

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide
  • 5-methyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide

Uniqueness

N,5-dimethyl-N-(2-oxopyrrolidin-3-yl)-1,2-thiazole-3-carboxamide is unique due to the presence of both methyl groups, which can influence its reactivity and interactions compared to similar compounds. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

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